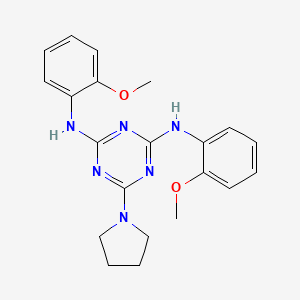
N,N'-bis(2-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N'-bis(2-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained attention in the scientific community due to its potential as a therapeutic agent in cancer treatment. In
Scientific Research Applications
High-Performance Polymers
Polyimides and polyamides containing pyridine and biphenyl units, as well as triazine rings, have been synthesized and investigated for their exceptional thermal, mechanical, and optical properties. These materials exhibit high transparency, excellent thermal stability, and are potentially useful for advanced applications in electronics and aerospace industries due to their inherent solubility and mechanical strengths (Guan et al., 2015; Zhang et al., 2005).
Organic Light-Emitting Diodes (OLEDs)
Compounds with triazine cores have been shown to serve as excellent electron-transport layers in OLEDs. The inclusion of triazine derivatives improves driving voltages, power conversion efficiencies, and operational stability of OLEDs, indicating a promising route for the development of more efficient and durable display and lighting technologies (Matsushima et al., 2010).
Water Filtration Membranes
Sulfonated thin-film composite nanofiltration membranes incorporating aromatic diamine monomers, including those with pyrrolidine and triazine motifs, demonstrate improved water flux and dye rejection capabilities. These findings suggest significant potential for the treatment of polluted water sources, offering a path toward more efficient and selective water purification methods (Liu et al., 2012).
Conducting Polymers
Derivatives of bis(pyrrol-2-yl) arylenes, which share some structural resemblance with the targeted compound, have been explored for their low oxidation potential and high conductivity. These materials are intriguing for applications in electronics, serving as potential candidates for advanced conducting polymers (Sotzing et al., 1996).
Dye-Sensitized Solar Cells
The co-sensitization of solar cells with pyridine-anchor co-adsorbents, including structures similar to the compound , has shown to enhance the overall conversion efficiency. This improvement is attributed to the offsetting of competitive light absorption and the suppression of charge recombination, highlighting the potential of such compounds in renewable energy technologies (Wei et al., 2015).
properties
IUPAC Name |
2-N,4-N-bis(2-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-28-17-11-5-3-9-15(17)22-19-24-20(23-16-10-4-6-12-18(16)29-2)26-21(25-19)27-13-7-8-14-27/h3-6,9-12H,7-8,13-14H2,1-2H3,(H2,22,23,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFRSTVFARFHSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


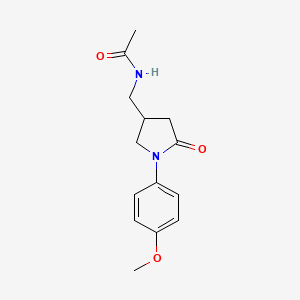
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2367609.png)
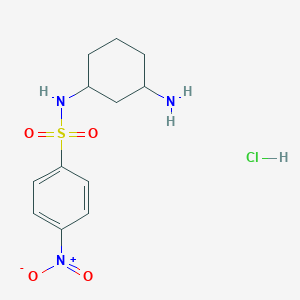


![2,3-difluoro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2367617.png)
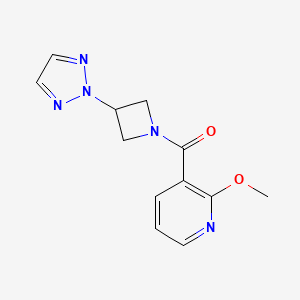


![6-Chloro-1-[(2-chlorophenyl)methoxy]-2-phenylbenzimidazole](/img/structure/B2367622.png)
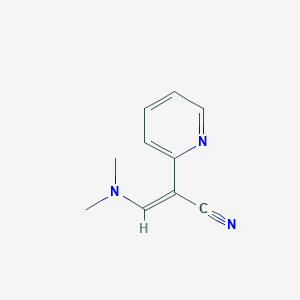
![N-(furan-2-ylmethyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2367624.png)
![4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}benzamide](/img/structure/B2367625.png)